molecular formula C15H10O4 B091156 Rubiadin CAS No. 117-02-2

Rubiadin

Cat. No. B091156
CAS RN: 117-02-2
M. Wt: 254.24 g/mol
InChI Key: IRZTUXPRIUZXMP-UHFFFAOYSA-N
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Description

Rubiadin is a bioactive anthraquinone compound found in various plants, particularly those belonging to the Rubiaceae family. It has been the subject of research due to its potential therapeutic applications. Studies have shown that Rubiadin exhibits significant anti-inflammatory and hepatoprotective effects, making it a compound of interest in the treatment of conditions such as hepatitis, hepatic fibrosis, and inflammation .

Synthesis Analysis

Molecular Structure Analysis

Rubiadin has been structurally characterized using various analytical techniques. High-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) have been employed to elucidate its structure as 1,3-Dihydroxy-2-methyl-9,10-anthraquinone .

Chemical Reactions Analysis

Chemical reactions involving Rubiadin have led to the synthesis of related compounds. For instance, Rubiadin 1,3-dimethyl ether can be converted into Rubiadin 1-methyl ether, Rubiadin itself, and damnacathol through chemical means . These reactions are significant for the preparation of naturally occurring anthraquinones and their derivatives for further biological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of Rubiadin contribute to its biological activity. Its hepatoprotective effects, for example, are evidenced by its ability to restore the activities of various enzymes and prevent the elevation of hepatic malondialdehyde formation and depletion of reduced glutathione content in the liver of intoxicated rats . Additionally, Rubiadin's anti-inflammatory properties have been demonstrated through its impact on cytokine levels and histopathological changes in rodent models .

Relevant Case Studies

Case studies have demonstrated the potential of Rubiadin in treating various diseases. In vitro studies using HepG2.2.15 cells have shown that Rubiadin can significantly decrease the secretion levels of hepatitis B surface antigen (HBsAg), hepatitis B e antigen (HBeAg), and hepatitis B core antigen (HBcAg), as well as inhibit HBV DNA replication . In rodent models, Rubiadin has been shown to reduce inflammation in both acute and chronic settings, with effects comparable to standard anti-inflammatory drugs . Furthermore, its hepatoprotective effects have been validated against carbon tetrachloride-induced hepatic damage in rats .

Scientific Research Applications

  • Rubiadin as a Promising Natural Anthraquinone

    • Summary of Application : Rubiadin is a natural anthraquinone that has shown promise in the field of drug discovery and development . It’s being studied for its potential as a novel candidate for future therapeutic development .
    • Methods of Application : Advanced studies on preclinical, clinical trials, bioavailability, permeability, and administration of safe doses are necessary .
  • Rubiadin Accumulation in Damnacanthus major Calli

    • Summary of Application : Rubiadin accumulation was studied in the calli of Damnacanthus major, a plant species. The study aimed to improve the production of this valuable metabolite .
    • Methods of Application : The study used a multivariate analysis-based metabolomics approach. Methyl jasmonate (MeJA) was used as an elicitor to stimulate synthetic pathways .
    • Results or Outcomes : Rubiadin was found to accumulate in a MeJA elicitation concentration-dependent manner. Higher levels of rubiadin were observed with increasing MeJA concentration .
  • Rubiadin in Drug Discovery and Development

    • Summary of Application : Rubiadin is a 1,3-dihydroxy-2-methyl anthraquinone that primarily originates from Rubia cordifolia Linn (Rubiaceae). It has been reported for many biological activities .
    • Methods of Application : Advanced studies on preclinical, clinical trials, bioavailability, permeability, and administration of safe doses are necessary .
  • Rubiadin Accumulation in Morinda citrifolia Calli

    • Summary of Application : Rubiadin accumulation was studied in the calli of Morinda citrifolia, a plant species. The study aimed to improve the production of this valuable metabolite .
    • Methods of Application : The study determined that 100 μM Methyl Jasmonate (MeJA) maximized the yield of anthraquinones in Morinda citrifolia calli .
    • Results or Outcomes : The yield of anthraquinones in Morinda citrifolia calli showed four times higher yields than in the control .
  • Rubiadin in Structural Characterization

    • Summary of Application : Rubiadin has been structurally characterized using various spectroscopic methods including ultraviolet (UV), Fourier-transformed infrared (FTIR), 1 H-nuclear magnetic resonance (NMR), 13 C-NMR and EI-MS .
    • Methods of Application : The UV spectra of Rubiadin indicates a λmax at 408 nm for n-π* transition and at 279 and 251 for π-π* transitions .
  • Rubiadin in Genotoxicity Study

    • Summary of Application : Rubiadin is a genotoxic component of madder color (MC) that is extracted from the root of Rubia tinctorum L. MC induces renal tumors and preneoplastic lesions that are found in the proximal tubule of the outer stripe of the outer medulla (OSOM), suggesting that the renal carcinogenicity of MC is site specific .

Safety And Hazards

Rubiadin is harmful if swallowed . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling Rubiadin .

Future Directions

Rubiadin may produce positive findings for the human liver microsomal (HLM) stability assay and according to the unrestricted applicability domain, it may be rapidly metabolized . Rubiadin has the potential to inhibit the CYP 1A2, 2D6, 2C9, and 2C19 enzymes, but not the CYP 3A4 enzymes, as predicted by both models .

properties

IUPAC Name

1,3-dihydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZTUXPRIUZXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151651
Record name Rubiadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubiadin

CAS RN

117-02-2
Record name Rubiadin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rubiadin
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Record name Rubiadin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117-02-2
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Record name RUBIADIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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